molecular formula C16H14F3N5OS B2729871 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796990-85-6

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2729871
CAS No.: 1796990-85-6
M. Wt: 381.38
InChI Key: KWMXFAJNELRTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with promising applications in various scientific fields. It contains a unique combination of cyclopropyl, trifluoromethyl, pyrazole, benzo[c][1,2,5]thiadiazole, and carboxamide groups, each contributing to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through multi-step organic synthesis. A common method involves the initial formation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole via cyclization reactions of appropriate precursors. This is followed by the reaction with 2-bromoethylbenzo[c][1,2,5]thiadiazole-5-carboxylate under nucleophilic substitution conditions. Finally, the ester group is converted to a carboxamide through an amidation process.

Industrial Production Methods: Industrial production methods might involve optimizing the same reactions on a larger scale. Key considerations include reaction yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Application of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride for deprotonation or alkyl halides for alkylation.

Major Products Formed:

  • Oxidation: Possible formation of sulfoxides or sulfones.

  • Reduction: Potential formation of corresponding alcohols or amines.

  • Substitution: Introduction of various substituents depending on the electrophile/nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Potential use as a ligand in biochemical studies, particularly in understanding enzyme interactions and receptor binding.

Medicine: Investigated for its potential pharmaceutical properties, such as anti-inflammatory or anticancer activities, due to its unique structural features.

Industry: Applications in materials science, such as the development of organic electronic devices or novel polymers.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering conformations. The presence of trifluoromethyl and cyclopropyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

  • N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Comparison: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to its analogs. Additionally, the combination of benzo[c][1,2,5]thiadiazole and carboxamide groups may provide distinctive chemical characteristics and enhanced stability.

Uniqueness: The specific arrangement of functional groups and the presence of a trifluoromethyl group make it particularly interesting for medicinal chemistry research, offering a balance of lipophilicity and electronic effects that can be fine-tuned for desired properties.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5OS/c17-16(18,19)14-8-13(9-1-2-9)24(21-14)6-5-20-15(25)10-3-4-11-12(7-10)23-26-22-11/h3-4,7-9H,1-2,5-6H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXFAJNELRTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.